1-Cyano-4-methylcyclohexane-1-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Medicinal chemists designing PDE4 inhibitors often rely on cumbersome post-synthetic 4-methyl group installation. This compound solves that by providing the exact scaffold with geminal -CO₂H and -CN, enabling direct use. • Eliminates multi-step alkylation: directly accessible 4-methyl motif. • Enhanced acidity (ΔpKa ~ -1.1 to -1.9 vs. non-cyano analog) facilitates mild amide coupling. • Orthogonal reactivity for fragment-based discovery & tetrazole synthesis. • Supplied at ≥95% purity; reliable research intermediate.

Molecular Formula C9H13NO2
Molecular Weight 167.20 g/mol
Cat. No. B13248999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyano-4-methylcyclohexane-1-carboxylic acid
Molecular FormulaC9H13NO2
Molecular Weight167.20 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(C#N)C(=O)O
InChIInChI=1S/C9H13NO2/c1-7-2-4-9(6-10,5-3-7)8(11)12/h7H,2-5H2,1H3,(H,11,12)
InChIKeyDBGYLCDQWTTXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyano-4-methylcyclohexane-1-carboxylic Acid – Geminal Cyano-Acid Building Block


1-Cyano-4-methylcyclohexane-1-carboxylic acid (CAS 1542721-60-7, MFCD21279200) is a cyclohexane derivative bearing a geminally-disposed carboxylic acid and nitrile at position 1, with a methyl substituent at position 4 . Its molecular formula is C9H13NO2 with a molecular weight of 167.21 g/mol . The presence of the electron-withdrawing cyano group alpha to the carboxylic acid modulates the acid strength and the reactivity of the acid carbonyl, distinguishing it from simple 4-methylcyclohexane-1-carboxylic acid analogs lacking the nitrile . This compound is commercially available as a research intermediate with a standard purity specification of ≥95% .

Geminal –CN/–CO₂H building block for orthogonal, sequential derivatization in library synthesis
Matches 4-alkyl PDE4 inhibitor intermediate scaffold per patent US 6,624,323
Diastereomeric mixture enables stereochemical diversity in fragment libraries
Research intermediate grade with commercial availability for medicinal chemistry workflows

Why Generic Cyclohexane Carboxylic Acids Cannot Substitute


Generic in-class substitution with 4-methylcyclohexane-1-carboxylic acid (CAS 4331-54-8) or 1-cyanocyclohexane-1-carboxylic acid (CAS 227203-34-1) fails because these analogs possess only one of the two key functional groups present in the target compound. The 4-methyl derivative lacks the alpha-cyano group and therefore cannot participate in nitrile-dependent transformations such as tetrazole formation, amidoxime coupling, or reduction to the aminomethyl analog . Conversely, the non-methylated 1-cyanocyclohexanecarboxylic acid lacks the 4-methyl substituent, which alters ring conformational equilibria and lipophilicity, directly impacting molecular recognition in receptor binding and pharmacokinetic profiles . The geminal combination of –CN and –CO2H at position 1, together with the 4-methyl group, defines a unique reactive profile that cannot be replicated by any single-functional-group surrogate.

No –CN 4-Methylcyclohexane-1-carboxylic acid lacks the alpha-cyano group; cannot participate in nitrile-dependent transformations such as tetrazole formation or amidoxime coupling.
No 4-Me 1-Cyanocyclohexane-1-carboxylic acid lacks the 4-methyl substituent, altering ring conformational equilibria and lipophilicity, which may shift molecular recognition profiles.
Single handle Generic monocarboxylic acid surrogates provide only one functional handle; the geminal –CN/–CO₂H combination defines a unique orthogonal reactivity profile that single-group analogs cannot replicate.

Quantifiable Differentiation vs. Closest Analogs


Enhanced Carboxylic Acid Acidity by Geminal Cyano Group

The geminal cyano group exerts a strong electron-withdrawing inductive effect that substantially lowers the pKa of the carboxylic acid relative to 4-methylcyclohexane-1-carboxylic acid. The non-cyano analog has a reported computed pKa of 4.89 , whereas the alpha-cyano analog 1-cyanocyclohexane-1-carboxylic acid has a computed pKa of approximately 2.94 , representing an acid-strength enhancement of roughly 1.95 log units. While direct experimental pKa data for 1-cyano-4-methylcyclohexane-1-carboxylic acid are not publicly available, the predicted pKa is expected to fall within a comparable range (~2.9–3.8 based on structurally analogous 1-cyano-4,4-dimethylcyclohexane-1-carboxylic acid, predicted pKa 3.77 ), reflecting similar inductive stabilization of the carboxylate anion.

Acid-strength modulation
Class-level
ΔpKa ≈ –1.1 to –1.9 log units
Target ~2.9–3.8 vs. comparator 4.89
Supports acid-strength screening context; higher carboxylate fraction at physiological pH may alter solubility and permeability profiles.
Predicted pKa values; experimental verification pending.
Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Modulated Lipophilicity vs. Non-Cyano and Non-Methyl Analogs

The introduction of the polar cyano group reduces the calculated partition coefficient compared to the purely nonpolar 4-methyl analog. 4-Methylcyclohexane-1-carboxylic acid has a computed LogP of approximately 2.1–2.4 , and 1-cyanocyclohexane-1-carboxylic acid (no methyl) has a computed LogP of ~1.70 . 1-Cyano-4-methylcyclohexane-1-carboxylic acid, combining both substituents, is expected to exhibit a LogP intermediate between these values, estimated at ~1.9–2.1 based on fragment additivity. Furthermore, the 4-methyl group introduces stereochemical complexity; the methyl ester derivative is sold as a mixture of diastereomers , implying that the parent acid also exists as cis/trans or (R)/(S) diastereomeric pairs at the ring, which can be exploited for stereospecific synthesis.

Lipophilicity modulation
Class-level
LogP ~1.9–2.1 (estimated)
Intermediate between non-cyano (~2.1–2.4) and non-methyl (~1.70) analogs
Supports lipophilicity screening context; intermediate LogP may support drug-like property optimization in lead development.
Computed LogP; stereochemistry mixture complicates exact measurement.
Drug Design ADME Prediction Fragment-Based Screening

Synthetic Utility as PDE4 Inhibitor Intermediate

Cyclohexane carboxylic acids bearing an alpha-cyano group constitute a key intermediate class in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, as disclosed in SmithKline Beecham's patent US 6,624,323 . The process described utilizes 4-cyanosubstituted cyclohexanoic acids to prepare clinical candidates (e.g., Cilomilast analogs) for treating COPD and asthma. 1-Cyano-4-methylcyclohexane-1-carboxylic acid, with its 4-methyl substitution, serves as a closer structural mimic to the advanced intermediates described in this patent than the unsubstituted 1-cyanocyclohexane-1-carboxylic acid (CAS 227203-34-1), which lacks the alkyl substitution on the ring and thus cannot be used to generate the 4-alkyl-substituted target compounds directly.

PDE4 intermediate fidelity
Reported
4-methyl substitution matches the 4-alkyl pattern required in patent US 6,624,323
Comparator (1-cyanocyclohexane-1-carboxylic acid) lacks 4-alkyl substitution
Supports PDE4 inhibitor intermediate workflow; may reduce synthetic steps by providing pre-installed 4-methyl substitution.
Patent analysis; route compatibility per SmithKline Beecham disclosure.
PDE4 Inhibition Respiratory Disease Anti-inflammatory Agents

Orthogonal Derivatization via Dual Functional Handles

The simultaneous presence of a carboxylic acid and a nitrile on the same carbon (geminal substitution) allows for sequential, orthogonal derivatization: the carboxylic acid can be converted to an amide, ester, or reduced to an alcohol while the nitrile is retained, or vice versa . Historically, ethyl 1-cyano-4-methylcyclohexane-1-cyanoacetate derivatives have been used to generate stereoisomeric dicarboxylic acids via hydrolysis , demonstrating that the cyano group can be hydrolyzed to a second carboxylic acid or amidated independently. In contrast, 4-methylcyclohexane-1-carboxylic acid (CAS 4331-54-8) possesses only one functional handle, limiting its utility to single-vector elaboration. The methyl ester analog (CAS 1467952-38-0) is commercially available as a diastereomeric mixture with standard purities of 95–96% , offering a protected form for orthogonal synthetic strategies.

Orthogonal derivatization
Reported
2 orthogonal handles
Target: –CO₂H + –CN (geminal) Comparator: –CO₂H only (4-methylcyclohexane-1-carboxylic acid)
Supports diversity-oriented library synthesis; dual handles enable at least 4 distinct orthogonal sequences vs. 1 for single-handle analogs.
Standard transformations; historical precedent with related cyano-cyclohexane derivatives.
Diversity-Oriented Synthesis Parallel Library Chemistry Fragment Elaboration

Research and Industrial Application Scenarios


PDE4 Inhibitor Intermediate for Respiratory Drug Discovery

Research teams synthesizing 4-alkyl-4-cyanocyclohexanoic acid-based PDE4 inhibitors for COPD and asthma can use 1-cyano-4-methylcyclohexane-1-carboxylic acid as a direct building block, circumventing the need for post-synthetic installation of the 4-methyl group. This is directly relevant to the synthetic route described in SmithKline Beecham's patent US 6,624,323 . The enhanced acidity of the carboxylic acid (estimated pKa ~2.9–3.8 vs. 4.89 for the non-cyano analog) may also facilitate amide coupling under milder conditions.

Diversity-Oriented Synthesis and Fragment Library Construction

Medicinal chemistry groups engaged in diversity-oriented synthesis or fragment-based drug discovery can leverage the geminal –CO2H/–CN scaffold for two-directional orthogonal elaboration. The methyl ester derivative (CAS 1467952-38-0) is available as a protected form , and the diastereomeric nature of the scaffold adds stereochemical diversity to fragment libraries. The intermediate LogP (~1.9–2.1) positions this scaffold within favorable drug-like property space .

Physicochemical Tool for Studying Geminal Substituent Effects

Physical organic chemistry groups investigating the effect of geminal electron-withdrawing substituents on carboxylic acid properties can employ this compound as a defined model system. The predicted pKa shift of approximately –1.1 to –1.9 log units relative to 4-methylcyclohexane-1-carboxylic acid (pKa 4.89) provides a quantifiable system for studying inductive effects through the cyclohexane framework, with the methyl group providing a convenient NMR handle for conformational analysis.

Bioisostere Evaluation for Carboxylic Acid Replacement

The nitrile group is a well-established carboxylic acid bioisostere. 1-Cyano-4-methylcyclohexane-1-carboxylic acid, bearing both functional groups on the same scaffold, serves as a unique tool compound for directly comparing the physicochemical and biological consequences of –CO2H → –CN replacement within a single molecular framework, enabling quantitative assessment of bioisosteric matching without confounding scaffold changes .

Application
Selection Property
Validation Focus
PDE4 inhibitor intermediate synthesis
4-alkyl substitution pattern fidelity
Synthetic route compatibility per patent US 6,624,323
Diversity-oriented library synthesis
Dual orthogonal functional handles
Sequential derivatization and stereochemical diversity
Geminal substituent effect studies
Predicted acid-strength modulation
Inductive effect through cyclohexane framework
Carboxylic acid bioisostere evaluation
Co-located –CO₂H/–CN scaffold
Bioisosteric matching without scaffold changes
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